molecular formula C16H17NO2 B1607294 N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine CAS No. 3261-60-7

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B1607294
CAS No.: 3261-60-7
M. Wt: 255.31 g/mol
InChI Key: VULGBGGDBXPNCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines and imines .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes. For example, it undergoes oxidation by the enzyme monoamine oxidase B (MAO-B), which is temperature-dependent . This interaction leads to the formation of various oxidized products.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULGBGGDBXPNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342113
Record name N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-60-7
Record name N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine (40 g, 290 mmol) was cooled to 0° C., and p-anisaldehyde (39.7 g, 292 mmol) was added dropwise. The reaction was stirred at ambient temperature for two hours, concentrated under reduced pressure, and further dried under high vacuum overnight to provide 97 g of N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine as a white, waxy solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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